Acyloxyhalogeniden

Acyl chlorides, also known as acid chlorides, are a class of organic compounds with the general formula R-COCl, where R represents an alkyl or aryl group. These reagents are highly reactive and play crucial roles in various synthetic reactions due to their ability to form esters, amides, and other derivatives through nucleophilic substitution.

Acyl chlorides are characterized by their strong electrophilicity, which arises from the presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group. This feature makes them excellent leaving groups in nucleophilic reactions. In organic synthesis, acyl chlorides are commonly used as starting materials for the preparation of other functionalized compounds.

Due to their high reactivity and potential hazards, such as the possibility of forming toxic gases upon exposure to water or basic conditions, acyl chlorides require careful handling and storage under an inert atmosphere. They are typically prepared by reacting carboxylic acids with thionyl chloride (SOCl₂) or phosphorus oxychloride in an organic solvent.

In summary, acyl chlorides represent a versatile reagent in organic chemistry, offering a wide array of applications in the synthesis of various compounds and materials.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

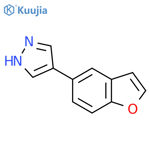

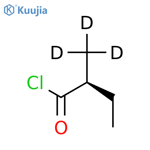

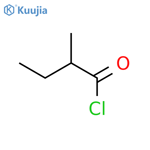

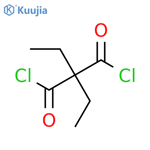

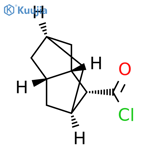

|

1-chlorocyclopentane-1-carbonyl chloride | 53287-46-0 | C6H8Cl2O |

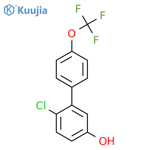

|

1,2-Cyclopentanedicarbonyldichloride(9CI) | 501666-10-0 | C7H8Cl2O2 |

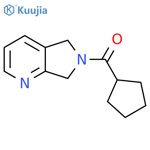

|

cyclohexanecarbonyl chloride, 2-ethyl- (9ci) | 51201-08-2 | C9H15ClO |

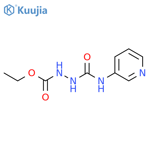

|

(S)-2-Methylbutyric Acid Chloride-d3 | 1217722-29-6 | C5H9ClO |

|

(R)-2-Methylbutanoyl Chloride | 101400-29-7 | C5H9ClO |

|

2,2-Diethylpropanedioyl Dichloride | 54505-72-5 | C7H10Cl2O2 |

|

2,5-Methanopentalene-1-carbonyl chloride, octahydro-, (1alpha,2alpha,3abeta,5alpha,6abeta)- (9CI) | 59042-79-4 | C10H13ClO |

|

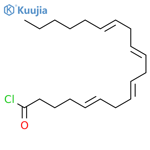

ARACHIDONOYL CHLORIDE | 57303-04-5 | C20H31ClO |

|

3-Cyclohexene-1-carbonyl chloride, 1,3,4-trimethyl- (9CI) | 58286-30-9 | C10H15ClO |

|

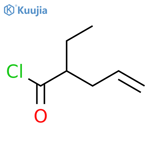

2-ethylpent-4-enoyl chloride | 85622-00-0 | C7H11ClO |

Verwandte Literatur

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

Empfohlene Lieferanten

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte